molecular formula C19H21NO3 B8675829 2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

2-(Benzyloxy)-5-(piperidin-1-yl)benzoic acid

Cat. No. B8675829
M. Wt: 311.4 g/mol
InChI Key: DMQBCDYDLMJIJU-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

LiOH (1.25 mL, 3.74 mmol) was added to a stirred solution of phenylmethyl 2-[(phenylmethyl)oxy]-5-(1-piperidinyl)benzoate (may be prepared as described in Description 41; 150 mg, 0.37 mmol) in a mixture of THF:water (3:1, 10 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over magnesium sulphate, and concentrated to give a yellow oil. The crude product was purified using Comflash to yield the title compound. 80 mg.
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
phenylmethyl 2-[(phenylmethyl)oxy]-5-(1-piperidinyl)benzoate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[C:3]1([CH2:9][O:10][C:11]2[CH:26]=[CH:25][C:24]([N:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)=[CH:23][C:12]=2[C:13]([O:15]CC2C=CC=CC=2)=[O:14])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl>C1COCC1.O.C(OCC)(=O)C>[C:3]1([CH2:9][O:10][C:11]2[CH:26]=[CH:25][C:24]([N:27]3[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]3)=[CH:23][C:12]=2[C:13]([OH:15])=[O:14])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
phenylmethyl 2-[(phenylmethyl)oxy]-5-(1-piperidinyl)benzoate
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C(=O)O)C=C(C=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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